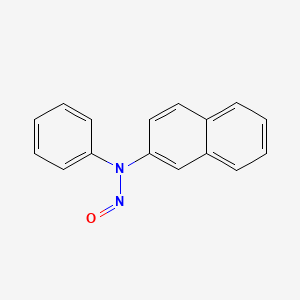

2-Naphthalenamine, N-nitroso-N-phenyl-

Description

Formal IUPAC Naming and Related Academic Synonyms

The compound with the chemical structure C16H12N2O is formally named N-nitroso-N-phenylnaphthalen-2-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. In academic literature and chemical databases, it is also referred to by a number of synonyms, which include:

2-Naphthalenamine, N-nitroso-N-phenyl-

N-Nitroso-N-(2-naphthyl)aniline

N-Phenyl-N-nitroso-2-naphthylamine

Molecular Formula and Core Structural Features, Highlighting the N-Nitroso Moiety

The molecular formula of this compound is C16H12N2O . Structurally, it is characterized by a central nitrogen atom bonded to three distinct functional groups: a phenyl group, a 2-naphthyl group, and a nitroso group (-N=O). The presence of the N-nitroso moiety is a defining feature, significantly influencing the molecule's chemical properties and electronic structure. This group consists of a nitrogen atom double-bonded to an oxygen atom and single-bonded to the parent nitrogen of the amine. The geometry and electronic nature of the N-nitroso group can lead to rotational isomerism around the N-N bond.

Advanced Spectroscopic Characterization Methodologies

Due to the scarcity of direct experimental spectroscopic data for 2-Naphthalenamine, N-nitroso-N-phenyl-, this section will draw upon established principles and available data for the closely related analog, N-nitrosodiphenylamine, to provide a detailed and scientifically grounded analysis of the expected spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 2-Naphthalenamine, N-nitroso-N-phenyl-, both ¹H and ¹³C NMR would provide critical structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the phenyl and naphthyl rings will exhibit distinct chemical shifts and coupling patterns depending on their position relative to the N-nitrosoamine group. Due to the restricted rotation around the N-N bond, it is possible that separate signals for the syn and anti conformers could be observed, leading to a more complex spectrum than would be expected for a freely rotating system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each of the 16 carbon atoms, with the carbons of the naphthyl group appearing at characteristic downfield shifts. The carbon atoms directly attached to the nitrogen would be influenced by the electron-withdrawing nature of the nitroso group.

| Nucleus | Anticipated Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 7.0 - 8.5 | Complex multiplets due to coupling within the phenyl and naphthyl rings. |

| Aromatic Carbons (¹³C) | 110 - 150 | Distinct signals for each carbon, with quaternary carbons showing lower intensity. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 2-Naphthalenamine, N-nitroso-N-phenyl- would be dominated by absorptions corresponding to the aromatic rings and the N-nitroso group.

The most characteristic absorption would be that of the N=O stretching vibration of the nitroso group, which typically appears in the region of 1430-1480 cm⁻¹. The exact position of this band can be sensitive to the electronic environment. The spectrum would also show strong bands in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations of the aromatic rings. C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹.

| Functional Group | Anticipated Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| N=O (Nitroso) | 1430 - 1480 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as 2-Naphthalenamine, N-nitroso-N-phenyl-, typically exhibit strong UV/Vis absorption.

The spectrum is expected to show multiple absorption bands. An intense band at shorter wavelengths (around 230-280 nm) can be attributed to π → π* transitions within the phenyl and naphthyl aromatic systems. A weaker, longer-wavelength absorption (around 350-380 nm) is characteristic of the n → π* transition of the N-nitroso group. pw.edu.pl The extended conjugation provided by the naphthyl group in comparison to a phenyl group may lead to a slight red shift (shift to longer wavelength) of these absorptions compared to N-nitrosodiphenylamine.

| Electronic Transition | Anticipated Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Aromatic) | 230 - 280 | High |

| n → π* (N=O) | 350 - 380 | Low to Medium |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For C16H12N2O, the expected exact mass would be determined with high precision, allowing for unambiguous elemental composition determination.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion ([M]⁺) would be expected. A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso group (•NO), resulting in a prominent fragment ion at M-30. Other potential fragmentations could involve the cleavage of the C-N bonds, leading to ions corresponding to the phenyl and naphthyl moieties.

| Ion | Formula | Expected m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₁₆H₁₂N₂O⁺ | 248.0950 | Molecular Ion |

| [M - NO]⁺ | C₁₆H₁₂N⁺ | 218.0964 | Loss of nitroso radical |

| [C₁₀H₇]⁺ | C₁₀H₇⁺ | 127.0542 | Naphthyl cation |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.0386 | Phenyl cation |

Structure

3D Structure

Properties

CAS No. |

5488-73-3 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-naphthalen-2-yl-N-phenylnitrous amide |

InChI |

InChI=1S/C16H12N2O/c19-17-18(15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |

InChI Key |

BOIDPNPEIDTKPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)N=O |

Origin of Product |

United States |

Nomenclature and Structural Elucidation

Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the solid-state structure of 2-Naphthalenamine, N-nitroso-N-phenyl-. This suggests that the single crystal structure of this particular compound may not have been determined or publicly reported to date.

However, crystallographic data is available for a closely related derivative, N'-acetyl-N'-phenyl-2-naphthohydrazide. The analysis of this derivative provides insight into the molecular geometry and packing of a structurally similar compound. The crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. researchgate.neteurjchem.com

The asymmetric unit of N'-acetyl-N'-phenyl-2-naphthohydrazide contains two crystallographically independent molecules. Its crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N-H···O and C-H···O interactions, as well as C-H···π and π···π stacking interactions, which together form a supramolecular architecture. researchgate.neteurjchem.com

Detailed crystallographic data for N'-acetyl-N'-phenyl-2-naphthohydrazide is presented in the table below. researchgate.net

| Parameter | Value |

| Empirical formula | C19H16N2O2 |

| Formula weight | 304.34 |

| Temperature (K) | 150.01(10) |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 4 |

| R-value | 0.0580 |

| Goodness-of-fit (GOOF) | 1.066 |

Synthetic Pathways and Formation Mechanisms of 2 Naphthalenamine, N Nitroso N Phenyl

Nitrosation Reactions of Secondary Amine Precursors

N-nitrosamines are compounds characterized by a nitroso group (N=O) bonded to the nitrogen atom of an amine. youtube.com The synthesis of 2-Naphthalenamine, N-nitroso-N-phenyl- falls under this category of reaction, originating from its secondary amine precursor, N-phenyl-2-naphthalenamine. libretexts.orgmsu.edu Secondary amines, both aliphatic and aryl, react with nitrous acid to yield N-nitrosamine derivatives. libretexts.orgmsu.edu

The formation of 2-Naphthalenamine, N-nitroso-N-phenyl- occurs through the reaction of N-phenyl-2-naphthalenamine with a nitrosating agent in an acidic medium. wikipedia.org Typically, the nitrosating agent is nitrous acid (HNO₂), which is unstable and generated in situ. chemguide.co.uklibretexts.org This is commonly achieved by combining a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl). chemguide.co.ukchemistrysteps.com

This reaction is a general method for the synthesis of N-nitrosamines from secondary amines. youtube.comchemistrysteps.com The secondary aryl amine, N-phenyl-2-naphthalenamine, acts as the nucleophile, reacting with the electrophilic nitrosating species generated from nitrous acid. youtube.com The product, an N-nitrosamine, is typically a stable compound, often presenting as an insoluble oil or solid. libretexts.orglibretexts.org

Table 1: Reactants and Products in the Nitrosation of N-Phenyl-2-naphthalenamine

| Role | Compound Name | Chemical Formula | Key Characteristics |

| Precursor | N-Phenyl-2-naphthalenamine | C₁₆H₁₃N | A secondary aryl amine. msu.edu |

| Reagent Source | Sodium Nitrite | NaNO₂ | Provides the nitrite ion (NO₂⁻). chemguide.co.uk |

| Environment | Hydrochloric Acid (or other strong acid) | HCl | Creates the necessary acidic conditions. chemguide.co.uk |

| Reactive Intermediate | Nitrous Acid | HNO₂ | Formed in situ from nitrite and acid. chemguide.co.uk |

| Product | 2-Naphthalenamine, N-nitroso-N-phenyl- | C₁₆H₁₂N₂O | A stable N-nitrosamine. wikipedia.org |

The mechanism of nitrosation of secondary amines has been well-studied and proceeds through several key steps. youtube.comchemistrysteps.com

Formation of the Nitrosating Agent : In the presence of a strong acid, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). libretexts.org Further protonation of nitrous acid leads to the formation of an electrophilic species. The key reactive electrophile is the nitrosonium ion (NO⁺), which is formed when the protonated nitrous acid loses a molecule of water. libretexts.orgchemistrysteps.com

Step 1: NaNO₂ + HCl → HNO₂ + NaCl

Step 2: HNO₂ + H⁺ ⇌ H₂O⁺-N=O

Step 3: H₂O⁺-N=O → H₂O + NO⁺ (Nitrosonium ion)

Nucleophilic Attack : The secondary amine precursor, N-phenyl-2-naphthalenamine, possesses a lone pair of electrons on its nitrogen atom, making it nucleophilic. This lone pair attacks the electrophilic nitrogen atom of the nitrosonium ion. youtube.com

Deprotonation : Following the nucleophilic attack, an intermediate with a positively charged nitrogen atom is formed. A weak base in the mixture, such as water or a chloride ion, removes a proton from the nitrogen atom to yield the final, stable, and neutral N-nitrosamine product, 2-Naphthalenamine, N-nitroso-N-phenyl-. youtube.comchemistrysteps.com

Table 2: Mechanistic Steps of Nitrosation

| Step | Description | Reactants | Products |

| 1 | Formation of Nitrous Acid | Nitrite Salt (e.g., NaNO₂), Strong Acid (e.g., HCl) | Nitrous Acid (HNO₂) |

| 2 | Formation of Nitrosonium Ion | Nitrous Acid, H⁺ | Nitrosonium Ion (NO⁺), Water (H₂O) |

| 3 | Nucleophilic Attack | N-Phenyl-2-naphthalenamine, Nitrosonium Ion | Protonated N-nitrosamine intermediate |

| 4 | Deprotonation | Protonated N-nitrosamine intermediate, Base (e.g., H₂O) | 2-Naphthalenamine, N-nitroso-N-phenyl-, H₃O⁺ |

Potential Formation as a Degradation Product in Complex Matrices

While direct synthesis is the primary route for the formation of 2-Naphthalenamine, N-nitroso-N-phenyl-, the potential exists for its formation as a product in complex chemical environments. The formation of N-nitrosamines is a known concern in various matrices, including certain foods, industrial settings, and biological systems, whenever secondary amines and nitrosating agents coexist. youtube.com

N-phenyl-2-naphthylamine has been used as an antioxidant in rubber processing and in lubricating oils. If materials containing this precursor are exposed to environments containing nitrites or nitrogen oxides (which can form nitrous acid), there is a potential for the formation of 2-Naphthalenamine, N-nitroso-N-phenyl-. For instance, the reaction of secondary amines with nitrites used as preservatives in cured meats under the acidic conditions of the stomach is a well-known pathway for nitrosamine (B1359907) formation. youtube.com Similarly, the degradation of products containing N-phenyl-2-naphthalenamine in the presence of environmental nitrites or nitrogen oxides could potentially lead to the formation of its N-nitroso derivative. However, specific studies detailing the formation of 2-Naphthalenamine, N-nitroso-N-phenyl- as a degradation product in specific complex matrices are not widely documented in the reviewed literature. One study on the degradation of N-phenyl-2-naphthylamine by soil bacteria identified phthalates as degradation products but did not report the formation of the N-nitroso compound. researchgate.net

Chemical Reactivity and Transformation Mechanisms

General Reactivity Patterns of N-Nitrosamines

N-Nitrosamines as a class of compounds, including 2-Naphthalenamine, N-nitroso-N-phenyl-, exhibit a range of chemical reactivities. A key feature is their relative stability compared to other nitroso compounds. oup.com However, they are susceptible to decomposition under specific conditions.

One of the fundamental reactions of N-nitrosamines is their behavior in the presence of acids. Under acidic conditions, N-nitrosamines can undergo protonation. nih.gov The protonated species is more reactive and can lead to denitrosation, yielding the corresponding secondary amine. nih.gov The rate and mechanism of this acid-catalyzed decomposition can be influenced by the specific N-nitrosamine structure and the reaction environment.

N-Nitrosamines are also known to be reactive towards nucleophiles and reducing agents. For instance, they can be reduced to form hydrazines. acs.org Their electrophilicity at the nitroso nitrogen makes them susceptible to attack by strong nucleophiles like organolithium and Grignard reagents. nih.gov Furthermore, N-nitrosamines can be oxidized to their corresponding nitramines using strong oxidizing agents. nih.gov

The N-nitroso group can also influence the reactivity of adjacent parts of the molecule. For example, in certain N-nitrosoaniline derivatives, the N-nitroso moiety can act as a directing group in metal-catalyzed C-H activation reactions. nih.gov

A notable reaction of aryl nitrosamines, which is relevant to N-aryl-N-alkyl nitrosamines, is the Fischer-Hepp rearrangement. In acidic conditions, these compounds can rearrange to form p-nitroso products. nih.gov

The general reactivity patterns of N-nitrosamines are summarized in the table below.

Table 1: General Reactivity Patterns of N-Nitrosamines

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acid-Catalyzed Denitrosation | Strong acids | Secondary amine, Nitrosating agent |

| Reduction | Zinc dust in acetic acid, Catalytic hydrogenation | 1,1-Disubstituted hydrazines |

| Reaction with Organometallics | Organolithium or Grignard reagents | Hydrazones or azomethine imines |

| Oxidation | Nitric acid, Peroxytrifluoroacetic acid | Nitramines |

| Fischer-Hepp Rearrangement | Acidic conditions (for aryl nitrosamines) | p-Nitroso aromatic compounds |

Photolytic Degradation Mechanisms in Various Media

N-Nitrosamines are susceptible to degradation upon exposure to ultraviolet (UV) light. acs.org The photolytic decomposition of N-nitrosamines, including presumably 2-Naphthalenamine, N-nitroso-N-phenyl-, involves the cleavage of the N-N bond. acs.org This process is initiated by the absorption of UV radiation, which excites the molecule to a higher energy state. acs.org

The efficiency of photolytic degradation can be influenced by the surrounding medium. In aqueous solutions, the pH plays a significant role. The rate of photolysis for many N-nitrosamines increases with decreasing pH. nih.gov For instance, the photodecomposition of N-nitrosodimethylamine (NDMA) is efficient under weakly acidic conditions. oup.com The quantum yield of decomposition can be significantly higher in acidic solutions compared to neutral or alkaline conditions. oup.comnih.gov

The primary step in the photolysis of N-nitrosamines is the homolytic cleavage of the N-NO bond, which generates an aminium radical and a nitric oxide radical. nih.gov These reactive intermediates can then undergo a variety of subsequent reactions depending on the reaction conditions, such as the presence of oxygen or other reactive species. acs.org

In aqueous environments, two main photolytic pathways have been proposed for dialkylnitrosamines. One pathway involves the dissociation of the protonated N-nitrosamine into an aminium radical and nitric oxide. The other pathway is a hydrolytic process that yields the parent amine and nitrous acid. oup.com The relative importance of these pathways is dependent on the specific structure of the N-nitrosamine. oup.com

The principles of photolytic degradation have been applied to develop methods for the destruction of N-nitrosamine waste. Irradiation of N-nitrosamine solutions in the presence of an acid and a nitrous acid scavenger can lead to their efficient and irreversible degradation to the parent amines and nitrogen gas (N2) or nitrous oxide (N2O). nih.govoup.com

Acid-Catalyzed and Other Chemical Decomposition Pathways

The decomposition of N-nitrosamines is often facilitated by the presence of acid. In acidic conditions, N-nitrosamines can undergo denitrosation, which involves the cleavage of the N-NO bond to release the secondary amine and a nitrosating agent. nih.gov The mechanism is believed to proceed through the formation of a protonated N-nitrosamine intermediate. nih.gov

The stability of the N-N bond in the protonated species is a key factor in the rate of decomposition. rsc.org Computational studies have shown that N-protonation leads to a significant lengthening of the N-N bond, resembling an amine-stabilized nitrosonium ion. rsc.org The subsequent cleavage of this weakened bond can be facilitated by nucleophiles. The rate of this protolytic denitrosation can be accelerated by the addition of nucleophiles such as bromide, thiocyanate, and thiourea. nih.gov

Besides acid-catalyzed pathways, other chemical decomposition methods for N-nitrosamines exist. For example, treatment with acidic triiodide is hypothesized to cause heterolytic cleavage of the N-NO bond, releasing a nitrosonium ion (NO+), which is then reduced to nitric oxide. nih.gov

The Fischer-Hepp rearrangement is another acid-catalyzed reaction specific to aryl nitrosamines. This intramolecular rearrangement leads to the formation of C-nitroso compounds, typically with the nitroso group in the para position of the aromatic ring. nih.gov This reaction competes with denitrosation, with the extent of rearrangement versus cleavage being dependent on the reaction conditions and the structure of the nitrosamine (B1359907). nih.gov

Table 2: Factors Influencing Acid-Catalyzed Decomposition of N-Nitrosamines

| Factor | Influence on Decomposition |

|---|---|

| Acidity (pH) | Lower pH generally increases the rate of decomposition. |

| Nucleophiles | Presence of nucleophiles (e.g., Br-, SCN-) can accelerate denitrosation. |

| Structure of Nitrosamine | Substitution on the amine nitrogen affects the stability of the protonated intermediate. |

| Solvent | The nature of the solvent can influence the solvation of intermediates and transition states. |

Mechanisms of Cleavage and Product Formation

The cleavage of the N-N bond is the central event in the transformation of N-nitrosamines. This cleavage can occur through either a homolytic or heterolytic mechanism, depending on the conditions.

Homolytic Cleavage: This mechanism is characteristic of photolytic degradation. Upon absorption of UV light, the N-nitrosamine is excited, leading to the breaking of the N-NO bond to form an aminium radical and a nitric oxide radical. nih.gov

Heterolytic Cleavage: This mechanism is typical of acid-catalyzed decomposition. The N-nitrosamine is first protonated, and the weakened N-N bond then breaks, releasing the secondary amine and a nitrosonium ion (NO+). nih.gov

The initial products of these cleavage reactions are highly reactive and can undergo further transformations to yield a variety of final products.

In photolytic degradation , the aminium radical can undergo various reactions, including hydrogen abstraction or reaction with other molecules in the medium. The nitric oxide radical can also participate in further reactions. In the presence of an acid and a nitrous acid scavenger, the ultimate products are often the parent amine, nitrogen gas, and nitrous oxide. nih.gov

In acid-catalyzed decomposition , the primary products are the secondary amine and a nitrosating agent derived from the released nitrosonium ion. The specific nature of the final products will depend on the reaction conditions and the presence of other reactive species.

The table below summarizes the primary cleavage mechanisms and the resulting initial reactive species.

Table 3: Cleavage Mechanisms and Initial Products

| Cleavage Mechanism | Conditions | Initial Reactive Species Formed |

|---|---|---|

| Homolytic Cleavage | UV Irradiation | Aminium radical and Nitric oxide radical |

| Heterolytic Cleavage | Acidic Conditions | Secondary amine and Nitrosonium ion |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Naphthalenamine, N-nitroso-N-phenyl- from sample matrices prior to its detection. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of nonvolatile N-nitroso compounds. nih.gov For a compound like 2-Naphthalenamine, N-nitroso-N-phenyl-, various stationary phases can be employed to achieve effective separation. docuchem.com Phenyl-based columns, such as XBridge Phenyl and XSelect CSH Phenyl Hexyl, or Pentafluorophenyl (PFP) columns like the Poroshell 120 PFP, are often utilized for the separation of nitrosamines. docuchem.com

Detection systems coupled with HPLC for nitrosamine (B1359907) analysis are diverse. A Photodiode Array (PDA) detector can be used, though for higher sensitivity and selectivity, more specialized detectors are preferred. docuchem.com The Thermal Energy Analyzer (TEA) is a highly selective detector for N-nitroso compounds. nih.gov However, its direct compatibility with aqueous HPLC mobile phases can be challenging, necessitating post-column techniques to facilitate the analysis. nih.gov For the parent amine, N-phenyl-2-naphthylamine, HPLC with a fluorescence detector has been shown to be effective, offering high sensitivity. osha.gov Modern approaches frequently couple HPLC with mass spectrometry, such as atmospheric-pressure chemical ionization tandem mass spectrometry (APCI-MS/MS), which provides excellent sensitivity and specificity for nitrosamine impurities in various products. chromatographyonline.comnih.govresearchgate.net

Table 1: Example HPLC Conditions for Nitrosamine Analysis

| Parameter | Condition 1 (Phenyl Column) | Condition 2 (PFP Column) |

|---|---|---|

| Column | XBridge Phenyl, 150 x 4.6 mm, 3.5 µm | Poroshell 120 PFP, 100 x 4.6 mm, 2.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min | 0.6 mL/min |

| Column Temperature | 40°C | 40°C |

| Detector | PDA or Mass Spectrometer | PDA or Mass Spectrometer |

Data synthesized from publicly available research on general nitrosamine analysis. docuchem.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. However, a significant challenge in the analysis of N-nitrosophenylamines by GC is their thermal instability. Compounds like N-nitrosodiphenylamine are known to completely decompose to their corresponding secondary amine (diphenylamine) in the hot GC injection port (200–250°C). epa.gov It is highly probable that 2-Naphthalenamine, N-nitroso-N-phenyl- would undergo a similar degradation to N-phenyl-2-naphthylamine, and thus be chromatographed and detected as such. epa.gov

For the analysis of nitrosamines or their degradation products, both packed and capillary columns are used. EPA Method 8070A suggests packed columns such as 10% Carbowax 20M with 2% KOH on Chromosorb W AW or 10% SP-2250 on Supelcoport. epa.gov More modern methods for the parent amine, N-phenyl-2-naphthylamine, utilize high-resolution capillary columns like the DB-5MS (a phenyl-arylene polymer). nih.gov

Specialized detectors that offer high sensitivity and selectivity for nitrogen-containing compounds are crucial. These include the Nitrogen-Phosphorus Detector (NPD), the reductive Hall electrolytic conductivity detector, and the Thermal Energy Analyzer (TEA), which is particularly selective for the nitroso functional group. epa.gov

Mass Spectrometric Techniques for Identification and Quantification

Mass Spectrometry (MS) is the definitive technique for the identification and quantification of 2-Naphthalenamine, N-nitroso-N-phenyl-, providing unparalleled sensitivity and structural information. It is most often used in conjunction with a chromatographic separation step.

Given the thermal lability of 2-Naphthalenamine, N-nitroso-N-phenyl-, GC-MS analysis would likely target its stable degradation product, N-phenyl-2-naphthylamine. epa.gov GC coupled with tandem mass spectrometry (GC-MS/MS), particularly using a triple quadrupole instrument, provides an extremely sensitive and specific method for quantification. nih.govrestek.com The technique involves selecting a precursor ion of the target analyte and fragmenting it to produce specific product ions, a process known as Multiple Reaction Monitoring (MRM). This minimizes matrix interference and allows for very low detection limits. nih.govthermofisher.com

One study on N-phenyl-2-naphthylamine utilized a DB-5MS capillary column with a splitless injection and an electron ionization (EI) source. nih.gov The quantification was achieved using specific MRM transitions, demonstrating high analytical reliability. nih.gov

Table 2: Example GC-MS/MS Parameters for N-phenyl-2-naphthylamine (the likely analyte detected for the N-nitroso form)

| Parameter | Value/Condition |

|---|---|

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000A) |

| Column | DB-5MS (30 m, 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 300°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Quantifier) | m/z 219 → 217 |

| MRM Transition (Qualifier) | m/z 219 → 115 |

Data from a study on the parent amine, N-phenyl-2-naphthylamine. nih.gov

For analyzing complex mixtures or identifying unknown degradation products of the parent amine, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an exceptionally powerful tool. acs.orgnih.govnih.gov This technique combines the separation capabilities of LC with the high mass accuracy and high resolution of a QTOF mass analyzer. digitellinc.comsemanticscholar.org

LC-QTOF-MS is particularly useful for characterizing reaction products, such as the nitrated derivatives of N-phenyl-β-naphthylamine (PBNA) that form in the presence of nitrogen oxides. acs.orgsemanticscholar.org The high mass accuracy (typically <5 ppm) allows for the confident determination of elemental compositions of unknown compounds and their fragments. digitellinc.com By analyzing the MS/MS fragmentation patterns, researchers can elucidate the structures of these degradants and related species, which would be applicable to studying the stability and reaction pathways of 2-Naphthalenamine, N-nitroso-N-phenyl-. acs.orgdigitellinc.com

Isotope-dilution mass spectrometry is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample as an internal standard. nih.govnih.gov For instance, in the analysis of N-phenyl-2-naphthylamine (P2NA), deuterated P2NA (P2NA-d5) has been synthesized and used for this purpose. nih.gov

The isotopically labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic analysis, effectively correcting for any sample loss or matrix-induced signal suppression or enhancement. nih.gov The use of an isotope-labeled internal standard with GC-MS/MS has been shown to significantly improve the precision, accuracy, and robustness of the method for quantifying P2NA. nih.gov This approach resulted in an excellent limit of detection (LOD) of 0.1 µg/L and a limit of quantification (LOQ) of 0.3 µg/L, demonstrating its ultra-sensitive nature. nih.gov This methodology is directly transferable for the high-accuracy quantification of 2-Naphthalenamine, N-nitroso-N-phenyl-, provided a suitable stable isotope-labeled standard is available.

Table 3: Performance of Isotope-Dilution GC-MS/MS Method for N-phenyl-2-naphthylamine

| Parameter | Reported Value |

|---|---|

| Internal Standard | N-phenyl-d5-2-naphthylamine (P2NA-d5) |

| Linearity (r²) | 0.996 |

| Limit of Detection (LOD) | 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.3 µg/L |

| Intra-day Imprecision | 3.2% - 5.5% |

| Inter-day Imprecision | 4.1% - 4.8% |

| Recovery | 95% - 103% |

Data from a study on the parent amine, N-phenyl-2-naphthylamine. nih.gov

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Structural Elucidation

Tandem mass spectrometry (MS/MS) stands as a powerful technique for the selective detection and structural confirmation of N-nitroso compounds due to its high sensitivity and specificity. When analyzing N-nitrosamines, mass spectral fragmentation patterns are key to identification. Generally, aliphatic nitrosamines are characterized by the presence of their molecular ions and a subsequent loss of a hydroxyl radical (OH). nih.gov The fragmentation pathway often proceeds via alpha-cleavage, similar to that of aliphatic amines. nih.gov For alicyclic nitrosamines, characteristic losses of nitric oxide (NO), NOH, and OH are observed. nih.gov

In the case of aromatic derivatives like N-nitroso-N-phenyl-2-naphthalenamine, fragmentation is expected to produce prominent peaks corresponding to the stable aromatic moieties. nih.gov Modern analytical approaches often couple liquid chromatography with high-resolution accurate mass (LC-HRAM) mass spectrometry. thermofisher.comthermofisher.com Techniques such as parallel reaction monitoring (PRM) and targeted single ion monitoring (t-SIM) offer excellent sensitivity and selectivity for a wide range of N-nitrosamine impurities. thermofisher.comthermofisher.com

To address inconsistencies in identifying the N-nitroso functional group through traditional collision-activated dissociation (CAD), a more reliable method has been developed. nih.gov This approach is based on diagnostic functional-group selective ion-molecule reactions within a linear quadrupole ion trap mass spectrometer, providing a robust methodology for the identification of the N-nitroso functionality in unknown analytes. nih.govx-mol.com

Ancillary Spectrophotometric Methods

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry can be employed for the determination of N-nitroso compounds in simple solutions, particularly for studying the kinetics of their formation. researchgate.net N-nitroso derivatives exhibit characteristic absorption in the UV-visible spectrum, typically in the range of 370-425 nm, which can be used for their detection and quantification. researchgate.net The parent amine, N-phenyl-2-naphthalenamine, also has a distinct UV/Visible spectrum that can be used for its characterization. nist.gov The pH of the solution can significantly influence the absorption maxima of related nitrosonaphthol compounds, a factor that would need to be controlled for quantitative analysis. srce.hr

Table 1: General UV-Visible Absorption Data for N-Nitroso Compounds

| Compound Class | Typical Absorption Range (nm) | Solvent Example |

|---|

Data compiled from general findings on N-nitroso compounds. researchgate.net

Fluorescence Detection for Specific Analytes

While N-nitroso compounds are not typically fluorescent, fluorescence detection methods can be applied following chemical modification. A common and highly sensitive strategy involves the denitrosation of the N-nitrosamine to its corresponding secondary amine, which is then reacted with a fluorescent labeling agent. researchgate.netresearchgate.net For N-nitroso-N-phenyl-2-naphthalenamine, this would yield N-phenyl-2-naphthalenamine. This parent amine is known to be fluorescent, with an optimal excitation wavelength of 300 nm when analyzed by HPLC. osha.govdnacih.com

Derivatization with agents like dansyl chloride converts the secondary amine into a highly fluorescent product, allowing for detection at very low levels (nanogram to picogram range). researchgate.netresearchgate.net Another approach for some N-nitrosoamines involves a post-column reaction where their hydrolysis products react with an oxidizing agent like Ce(IV) to produce the fluorescent Ce(III) ion, enabling detection at parts-per-billion (ppb) levels. nih.gov

Sample Preparation and Derivatization Strategies in Analytical Procedures

Extraction Techniques from Various Matrices

Effective sample preparation is critical for accurate quantification, involving the extraction and purification of the target analyte from its matrix. The choice of extraction technique depends on the sample type. For the parent amine, N-phenyl-2-naphthalenamine, air samples have been collected on glass fiber filters treated with L-ascorbic acid (an antioxidant) and subsequently extracted with methyl alcohol. osha.govdnacih.com For more complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) techniques are common. Supported liquid-liquid extraction (SL-L) cartridges have been used for the analysis of N-nitrososarcosine in tobacco, where the sample is loaded onto the cartridge and the analyte is eluted with a solvent like ethyl formate.

Table 2: Examples of Extraction Techniques for N-Nitroso Compounds and Related Amines

| Analyte/Matrix | Extraction Method | Solvent(s) |

|---|---|---|

| N-phenyl-2-naphthylamine / Air | Solid Phase (Treated Filter) | Methyl Alcohol |

| N-nitrososarcosine / Tobacco | Supported Liquid-Liquid Extraction | Ethyl Formate |

This table summarizes various extraction methodologies found in the literature. researchgate.netosha.govdnacih.com

Derivatization Approaches for Improved Sensitivity or Separation

Derivatization is a key strategy to enhance the detectability and chromatographic behavior of N-nitroso compounds. The most prevalent approach involves a two-step process: denitrosation followed by derivatization of the resulting secondary amine. nih.gov

Denitrosation : The N-nitroso group is chemically removed, typically using a solution of hydrobromic acid in acetic acid, to convert the nitrosamine back to its parent secondary amine. researchgate.netresearchgate.net

Derivatization : The secondary amine is then reacted with a reagent to form a derivative with superior analytical properties. For HPLC with fluorescence detection, dansyl chloride is frequently used to create a highly fluorescent derivative, significantly lowering detection limits. researchgate.netresearchgate.net For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization of related nitro compounds with agents like pentafluorobenzyl bromide can be performed to improve volatility and sensitivity. nih.gov

These derivatization strategies are crucial for achieving the low detection limits required for trace-level analysis of N-nitroso compounds in various environmental and biological samples.

Considerations for Sample Stability and Preservation

The accurate detection and quantification of 2-Naphthalenamine, N-nitroso-N-phenyl- are critically dependent on maintaining the integrity of the sample from collection to analysis. The stability of N-nitroso compounds, as a class, is influenced by several environmental factors, primarily temperature and light. Due to the limited specific research on the stability of 2-Naphthalenamine, N-nitroso-N-phenyl-, data from structurally similar N-nitrosamines, such as N-Nitrosodiphenylamine (NDFA), are often used as a proxy to guide handling and storage protocols.

Key considerations for the stability and preservation of samples containing 2-Naphthalenamine, N-nitroso-N-phenyl- include:

Temperature: N-nitroso compounds are generally susceptible to thermal degradation. Storage at elevated temperatures can lead to the cleavage of the N-NO bond, resulting in the formation of the corresponding secondary amine and other degradation products. For instance, studies on NDFA have shown that it is not stable at room temperature. Therefore, immediate refrigeration or freezing of samples is crucial to minimize degradation. Samples should be transported to the laboratory under refrigerated conditions, for example, packed in dry ice, and stored in a freezer upon arrival.

Light Exposure: Photodegradation is another significant concern for N-nitrosamines. Exposure to light, particularly ultraviolet (UV) radiation, can induce the breakdown of these compounds. To mitigate this, samples should be collected and stored in amber glass vials or other light-protecting containers. It is also recommended to protect samples from light during and after sampling.

pH: The stability of N-nitrosamines can also be influenced by the pH of the sample matrix. While some N-nitrosamines are more stable in neutral or alkaline solutions, they may be less stable in acidic conditions. However, specific data on the pH stability of 2-Naphthalenamine, N-nitroso-N-phenyl- is not readily available.

Holding Time: The permissible time between sample collection and analysis, known as the holding time, is directly related to the stability of the analyte under specified storage conditions. For NDFA, ambient temperature storage tests indicate that the recovery of the analyte can fall below 75% in about 6 days. Therefore, it is recommended that samples be either stored in a freezer or analyzed within a short timeframe after collection.

The following table, derived from stability studies of the related compound N-Nitrosodiphenylamine (NDFA), illustrates the impact of storage conditions on analyte recovery.

| Storage Condition | Storage Duration | Analyte Recovery (%) | Reference |

|---|---|---|---|

| Ambient Temperature | ~6 days | <75% | |

| Refrigerated | Not specified | Recommended | |

| Frozen | Up to 17 days | Acceptable (with 95% confidence interval of ±12.7%) |

It is imperative to note that the data presented above is for N-Nitrosodiphenylamine and should be considered as an indicator of the potential stability behavior of 2-Naphthalenamine, N-nitroso-N-phenyl-. For rigorous analytical method validation, it is essential to conduct specific stability studies on 2-Naphthalenamine, N-nitroso-N-phenyl- in the actual sample matrix of interest.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Naphthalenamine, N-nitroso-N-phenyl-, these calculations can elucidate its electronic structure, stability, and key energetic parameters. Methods like Density Functional Theory (DFT) are commonly employed for such investigations.

Detailed research findings from computational studies on analogous N-nitrosamines reveal that the electronic properties are heavily influenced by the substituents on the nitrogen atom. frontiersin.orgnih.gov For 2-Naphthalenamine, N-nitroso-N-phenyl-, the presence of two bulky aromatic groups (phenyl and naphthyl) significantly affects the electron distribution across the N-N=O moiety. The N-N bond in N-nitrosamines possesses a significant double bond character, which leads to a hindered rotation. nih.gov

Calculations can determine key energetic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aromatic nitrosamines like N-nitroso-N-methylaniline, these values are crucial for predicting their behavior in chemical reactions. nih.gov

Table 1: Calculated Electronic Properties of Representative Aromatic Nitrosamines Note: This table presents typical values for analogous compounds to illustrate the data obtained from quantum chemical calculations, as specific data for 2-Naphthalenamine, N-nitroso-N-phenyl- is not available in the cited literature.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| N-nitroso-N-methylaniline | B3LYP/6-31G(d) | -6.25 | -0.89 | 5.36 |

| N-nitrosodiphenylamine | B3LYP/6-31G(d) | -6.42 | -1.15 | 5.27 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential reaction pathways for the formation (nitrosation) and degradation of 2-Naphthalenamine, N-nitroso-N-phenyl-. These studies involve calculating the potential energy surface for a given reaction, identifying intermediate structures, and locating the transition states that connect them.

The formation of N-nitrosamines typically occurs via the reaction of a secondary amine with a nitrosating agent, such as the nitrosonium ion (NO+), under acidic conditions. researchgate.net Computational studies can model the step-by-step mechanism of this electrophilic attack on the nitrogen atom of N-phenyl-2-naphthalenamine.

Conversely, the degradation of N-nitrosamines is of significant interest, particularly pathways that lead to the formation of reactive species. A critical activation pathway for many N-nitrosamines involves enzymatic α-hydroxylation by cytochrome P450, which leads to the formation of an unstable primary nitrosamine (B1359907) that can decompose to a diazonium ion. nih.govacs.org This diazonium ion is a potent alkylating agent capable of reacting with biological macromolecules like DNA. frontiersin.orgnih.gov Quantum chemical calculations can model the energetics of these activation steps, including the free energy barriers for the formation of the diazonium ion and its subsequent reactions. frontiersin.orgresearchgate.net For carcinogenic nitrosamines, the formation of a DNA adduct is often kinetically and thermodynamically favored over reaction with water. nih.govresearchgate.net

Table 2: Example Transition State Barriers for N-Nitrosamine Activation Steps Note: This table shows representative calculated energy barriers for key reaction steps in the bioactivation of carcinogenic nitrosamines, providing a model for the type of data generated for 2-Naphthalenamine, N-nitroso-N-phenyl-.

| Reaction Step | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| α-Hydroxylation | N-Nitrosodimethylamine (NDMA) | DFT | ~10-15 |

| Dediazoniation to form diazonium ion | N-Nitrosodimethylamine (NDMA) | DFT | ~5-10 |

| DNA Adduct Formation (from diazonium ion) | N-Nitrosodimethylamine (NDMA) | DFT | +15.3 frontiersin.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic structure and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics.

For a flexible molecule like 2-Naphthalenamine, N-nitroso-N-phenyl-, MD simulations can reveal the preferred three-dimensional conformations in different environments, such as in a solvent or interacting with a biological target like an enzyme active site. nih.gov These simulations can identify the most stable rotamers arising from rotation around the N-phenyl and N-naphthyl bonds.

Furthermore, MD can simulate how the molecule interacts with its surroundings. For instance, simulations can model the interaction of 2-Naphthalenamine, N-nitroso-N-phenyl- with water molecules to understand its solvation properties, or with lipid bilayers to predict its ability to cross cell membranes. In the context of its potential biological activity, MD simulations can be used to dock the molecule into the active site of enzymes like cytochrome P450 to understand the structural basis for its metabolic activation. nih.gov

Structure-Reactivity Relationship Analysis via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or a physical property. nih.gov This is achieved by calculating a set of numerical parameters, or descriptors, that characterize the molecule's physicochemical properties. nih.gov

For 2-Naphthalenamine, N-nitroso-N-phenyl-, a range of computational descriptors can be calculated to predict its potential reactivity and toxicity. These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, ionization potential, electron affinity, and partial atomic charges. nih.gov These descriptors are related to the molecule's ability to participate in charge-transfer and electrostatic interactions.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that predicts a molecule's tendency to partition into fatty versus aqueous environments, which is crucial for its absorption and distribution in biological systems. nih.gov

By building statistical models that relate these descriptors to the known activities of a series of related N-nitrosamines, the potential carcinogenicity or mutagenicity of 2-Naphthalenamine, N-nitroso-N-phenyl- can be estimated. nih.govnih.gov Such models are valuable tools for risk assessment when experimental data is unavailable. nih.gov

Table 3: Common Computational Descriptors Used in QSAR for N-Nitrosamines

| Descriptor Class | Specific Descriptor | Relevance |

|---|---|---|

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability to accept electrons; often correlated with mutagenicity. nih.gov |

| Electronic | Partial Charge on Nitroso Nitrogen | Indicates electrophilicity and potential for nucleophilic attack. |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and bioavailability. nih.gov |

| Steric | Molecular Volume/Surface Area | Influences binding to enzyme active sites. |

Environmental Transformation and Abiotic Degradation

Photochemical Processes in Aqueous and Atmospheric Compartments

Photochemical degradation is a significant pathway for the transformation of many organic compounds in the environment, driven by the energy of sunlight. For N-nitroso compounds, photolysis can lead to the cleavage of the N-N bond, initiating a series of degradation reactions.

In the atmosphere , compounds like 2-Naphthalenamine, N-nitroso-N-phenyl- are expected to react with photochemically-produced hydroxyl radicals (•OH). For the structurally analogous compound, N-nitrosodiphenylamine, the rate constant for this vapor-phase reaction has been estimated. This reaction is a primary degradation pathway in the atmosphere, leading to a relatively short atmospheric half-life. The estimated atmospheric half-life for N-nitrosodiphenylamine is approximately 16 hours, suggesting that 2-Naphthalenamine, N-nitroso-N-phenyl- would also be susceptible to rapid degradation in the sunlit atmosphere . Direct photolysis, the breakdown of a molecule by direct absorption of light, may also occur. N-nitrosodiphenylamine has an absorption maximum at 262 nm with some absorption up to 350 nm, indicating it may be susceptible to direct photolysis by sunlight .

In aqueous environments , the photochemical behavior of nitrosamines is also a key degradation process. Structurally similar nitrosamines have been shown to undergo photodegradation in water with half-lives in the range of 12 to 16 hours under sunlight conditions . The primary photochemical process for nitrosamines in solution is the homolytic cleavage of the N-N bond rsc.org. The quantum yield, a measure of the efficiency of a photochemical process, for N-nitrosodimethylamine (NDMA) photolysis has been reported to be around 0.3 in the pH range of 2-8, though this can vary with environmental conditions nsf.gov. While a specific quantum yield for 2-Naphthalenamine, N-nitroso-N-phenyl- is not available, the general susceptibility of nitrosamines to photolysis suggests this would be an important degradation route in sunlit surface waters.

Table 1: Estimated Photochemical Degradation Parameters for Structurally Similar Compounds

| Parameter | Value | Compartment | Compound |

|---|---|---|---|

| Atmospheric Half-life (reaction with •OH) | ~16 hours | Atmosphere | N-nitrosodiphenylamine |

| Aqueous Photodegradation Half-life | 12 - 16 hours | Water | Structurally similar nitrosamines |

| Quantum Yield (Φ) | ~0.3 (pH 2-8) | Water | N-nitrosodimethylamine (NDMA) |

Hydrolytic Stability and Pathways in Aquatic Environments

Hydrolysis is a chemical process in which a molecule of water reacts with another substance, sometimes causing it to break down. The stability of a chemical to hydrolysis is an important factor in its persistence in aquatic environments.

For N-nitroso compounds, hydrolytic stability can vary depending on the specific structure and the pH of the surrounding water. However, compounds that lack functional groups susceptible to hydrolysis are generally stable under typical environmental conditions (pH 5 to 9) . N-nitrosodiphenylamine, a close structural analogue to 2-Naphthalenamine, N-nitroso-N-phenyl-, is not expected to undergo hydrolysis in the environment due to the absence of such functional groups nih.gov. This suggests that 2-Naphthalenamine, N-nitroso-N-phenyl- is likely to be stable to hydrolysis under normal environmental pH conditions.

In highly acidic conditions, some N-nitroso compounds can undergo denitrosation, which is the cleavage of the nitroso group nsf.gov. However, these conditions are not typically found in most natural aquatic environments.

Table 2: Hydrolytic Stability of Structurally Similar Compounds

| Compound | Hydrolytic Stability (Environmental pH 5-9) |

|---|---|

| N-nitrosodiphenylamine | Expected to be stable |

Interactions with Environmental Matrices: Adsorption and Leaching Dynamics

The fate and transport of a chemical in the environment are heavily influenced by its interactions with solid matrices such as soil and sediment. Adsorption, the process by which a chemical binds to particles, can reduce its mobility and bioavailability. Leaching is the process by which a substance moves through the soil with water.

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility. For N-nitrosodiphenylamine, a log Koc of 3.08, which corresponds to a Koc value of approximately 1200 L/kg, has been reported nih.gov. According to classification schemes, a Koc value in this range suggests that the compound is expected to have low mobility in soil nih.gov.

Given the structural similarity, it is anticipated that 2-Naphthalenamine, N-nitroso-N-phenyl- would also exhibit low mobility in soil. The parent amine, N-phenyl-2-naphthylamine, is also expected to be immobile in soil, particularly in the absence of covalent bonding rsc.org. Therefore, leaching of 2-Naphthalenamine, N-nitroso-N-phenyl- into groundwater is expected to be limited due to its likely strong adsorption to soil and sediment particles. Volatilization from moist soil surfaces is considered a potential, though likely minor, fate process for N-nitrosodiphenylamine nih.gov.

Table 3: Soil Adsorption and Mobility Data for Structurally Similar Compounds

| Compound | Log Koc | Koc (L/kg) | Mobility Classification |

|---|---|---|---|

| N-nitrosodiphenylamine | 3.08 | ~1200 | Low |

| N-phenyl-2-naphthylamine | - | - | Expected to be immobile |

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 2-Naphthalenamine, N-nitroso-N-phenyl- in environmental samples?

To detect and quantify this compound, researchers should prioritize methods capable of distinguishing it from structurally similar nitrosoamines. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for volatile N-nitroso compounds, while high-performance liquid chromatography (HPLC) with UV or fluorescence detection is preferred for nonvolatile or thermally unstable derivatives . Sample preparation often involves extraction with dichloromethane or methanol, followed by cleanup using solid-phase extraction (SPE) to remove interfering substances. For trace analysis, tandem MS (LC-MS/MS) improves sensitivity and specificity, especially in complex matrices like biological fluids or environmental water .

Basic: What are the key physicochemical properties of 2-Naphthalenamine, N-nitroso-N-phenyl- relevant to laboratory handling?

Critical properties include:

These properties dictate storage at ≤6°C in amber vials and handling under inert atmospheres to minimize degradation .

Advanced: How can experimental designs optimize the inhibition of N-nitroso compound formation during synthesis or drug formulation?

To inhibit nitrosation, incorporate competitive scavengers like ascorbic acid (50–200 mM) or α-tocopherol, which react preferentially with nitrosating agents (e.g., nitrous acid). Experimental variables to optimize include:

- pH control : Maintain acidic conditions (pH < 3) to destabilize nitrosating intermediates .

- Molar ratios : Use a 2:1 molar excess of ascorbate relative to nitrite .

- Temperature : Lower temperatures (4°C) slow reaction kinetics, reducing unintended nitrosation .

Validate inhibition efficacy using GC-MS or chemiluminescence detection to quantify residual nitroso compounds .

Advanced: What catalytic mechanisms enhance nitrosation reactions of aromatic amines, and how do they impact experimental outcomes?

Formaldehyde and chloral hydrate act as catalysts in neutral-to-basic media by stabilizing nitrosating agents (e.g., NO⁺) through intermediate complex formation. For example, formaldehyde accelerates nitrosation by generating a reactive iminium ion, which facilitates nucleophilic attack by nitrite . Researchers must account for these catalysts when studying reaction kinetics, as they lower activation energy and enable nitrosation under otherwise nonpermissive conditions (e.g., pH 6.4–11.0) . Control experiments should include catalyst-free conditions to isolate baseline reaction rates.

Advanced: How can conflicting data on in vivo vs. in vitro nitrosation of 2-Naphthalenamine derivatives be resolved?

Discrepancies often arise due to differences in bioavailability, enzymatic activity, and competing metabolic pathways in vivo. To reconcile results:

Simulate physiological conditions : Use buffer systems mimicking gastric (pH 1.5–3.5) or intestinal (pH 6–7.4) environments .

Incorporate microbial models : Gut microbiota can catalyze nitrosation; co-culture assays with E. coli or Bacteroides spp. may replicate in vivo pathways .

Track metabolites : Employ isotopic labeling (e.g., ¹⁵N-nitrite) with LC-MS to distinguish endogenous vs. exogenous nitroso compound formation .

Basic: What safety protocols are critical when handling 2-Naphthalenamine, N-nitroso-N-phenyl- given its carcinogenicity?

- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 masks, and fume hoods with HEPA filters .

- Decontamination : Neutralize spills with 10% ascorbic acid to degrade nitroso compounds .

- Waste disposal : Segregate waste in sealed, labeled containers for incineration at ≥1200°C to prevent environmental release .

Advanced: Which structural analysis techniques elucidate the conformation and reactivity of 2-Naphthalenamine, N-nitroso-N-phenyl-?

- X-ray crystallography : Resolves bond angles and dihedral angles between aromatic rings (e.g., naphthyl vs. phenyl groups), critical for understanding steric effects on reactivity .

- Computational modeling : Density Functional Theory (DFT) predicts electrophilic regions prone to nitrosation or metabolic activation .

- NMR spectroscopy : ¹H and ¹³C NMR track electronic environment changes during reactions (e.g., nitroso group interactions) .

Advanced: What synergistic strategies enhance the inhibition of N-nitroso compound formation in multicomponent systems?

Combine ascorbic acid with sulfamate (NH₂SO₃⁻) or urea, which scavenge nitrite and nitroso intermediates, respectively. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.